N-(2-morpholinoethyl)-2-(p-tolyl)-4-tosyloxazol-5-amine
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Description
N-(2-morpholinoethyl)-2-(p-tolyl)-4-tosyloxazol-5-amine, also known as MTOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTOA is a tosylate salt derivative of 2-(p-tolyl)-4,5-dihydro-1,3-oxazole, and it has been synthesized by several methods.
Scientific Research Applications
Carbonylation Reactions
N-(2-morpholinoethyl)-2-(p-tolyl)-4-tosyloxazol-5-amine, due to its morpholine component, has been studied in carbonylation reactions. In a study focusing on dimethylformamide as a carbon monoxide source in fast palladium-catalyzed aminocarbonylations of aryl bromides, morpholine was identified as an efficient partner. This process, which benefits from the use of microwave irradiation for rapid heating, allows for the synthesis of aryl amides in good yields, highlighting the role of morpholine-based compounds in facilitating carbon-carbon bond formation under practical and accessible conditions (Wan, Alterman, Larhed, & Hallberg, 2002).
Synthesis of Aluminophosphate Molecular Sieves
Research on the synthesis of aluminophosphate molecular sieves in ionic liquids explored the cooperative structure-directing effect of organic amines, including morpholine. The study found that aggregates between imidazolium cations and morpholines formed in the gel during the crystallization process, demonstrating the pivotal role of morpholine in directing the synthesis of molecular sieves with specific framework topologies (Xu, Shi, Zhang, Xu, Tian, Lu, Han, & Bao, 2010).
Amination of Chloroarenes
In the context of amination reactions, a study highlighted the use of saturated carbene ligands in the high turnover and rapid, room-temperature amination of chloroarenes, employing morpholine among other secondary amines. This method achieved significant turnover numbers at elevated temperatures, demonstrating the potential of morpholine-based compounds in efficient and mild conditions for the functionalization of aryl chlorides (Stauffer, Lee, Stambuli, Hauck, & Hartwig, 2000).
properties
IUPAC Name |
2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-17-3-7-19(8-4-17)21-25-23(31(27,28)20-9-5-18(2)6-10-20)22(30-21)24-11-12-26-13-15-29-16-14-26/h3-10,24H,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCQWHGIKYHROM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCCN3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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